5-Bromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound characterized by its molecular formula and a molecular weight of approximately 170.99 g/mol. This compound features a bromine atom attached to a pyrrole ring, which is further substituted with a cyano group at the second position of the ring. Its structure can be represented by the InChI key: ICKKJIMPEICFGO-UHFFFAOYSA-N, and it has a canonical SMILES representation of C1=C(NC(=C1)Br)C#N .
Several methods exist for synthesizing 5-Bromo-1H-pyrrole-2-carbonitrile:
These methods highlight the compound's accessibility for research and industrial applications.
5-Bromo-1H-pyrrole-2-carbonitrile has several applications:
Interaction studies involving 5-Bromo-1H-pyrrole-2-carbonitrile primarily focus on its role as a catalyst precursor. Research indicates that when incorporated into palladium catalysts, it enhances the efficiency of cross-coupling reactions, facilitating the formation of complex organic molecules. Further studies are needed to explore its interactions at a molecular level, particularly regarding its biological activity and potential pharmacological effects.
Several compounds share structural similarities with 5-Bromo-1H-pyrrole-2-carbonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,5-Dibromo-1H-pyrrole-2-carbonitrile | C5H2Br2N2 | Contains two bromine atoms; used in similar applications. |
3-Bromo-1H-pyrrole-2-carbonitrile | C5H3BrN2 | Bromination at the third position; different reactivity profile. |
Pyrrole-2-carbonitrile | C4H4N2 | Lacks halogen substitution; simpler structure. |
The uniqueness of 5-Bromo-1H-pyrrole-2-carbonitrile lies in its specific combination of bromination and cyano substitution, which enhances its reactivity and applicability in diverse chemical processes compared to similar compounds. Its role as a catalyst precursor sets it apart from others that may not possess such catalytic properties.